propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate
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Overview
Description
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocycle, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate typically involves the following steps:
Formation of 1-benzothiophene-3-carboxylic acid: This can be achieved through various methods, including the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Coupling with 4-aminobenzoic acid: The 1-benzothiophene-3-carboxylic acid is then coupled with 4-aminobenzoic acid under appropriate conditions to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the amide and ester groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Similar in structure but contains a benzofuran moiety instead of benzothiophene.
3-amino-1-benzothiophene-2-carbonitriles: Contains a benzothiophene scaffold but with different functional groups.
Uniqueness
Propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate is unique due to the presence of both benzothiophene and benzoate ester groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H17NO3S |
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Molecular Weight |
339.4g/mol |
IUPAC Name |
propyl 4-(1-benzothiophene-3-carbonylamino)benzoate |
InChI |
InChI=1S/C19H17NO3S/c1-2-11-23-19(22)13-7-9-14(10-8-13)20-18(21)16-12-24-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3,(H,20,21) |
InChI Key |
GVIFPUMWNHDBSU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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